molecular formula C8H11NO B13139834 2-Methoxy-3,6-dimethylpyridine CAS No. 1121585-23-6

2-Methoxy-3,6-dimethylpyridine

Cat. No.: B13139834
CAS No.: 1121585-23-6
M. Wt: 137.18 g/mol
InChI Key: PROSRRABZRFGQL-UHFFFAOYSA-N
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Description

2-Methoxy-3,6-dimethylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound is distinguished by the presence of methoxy and dimethyl groups at the 2, 3, and 6 positions on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3,6-dimethylpyridine can be achieved through several methods. One common approach involves the methylation of 2-methoxypyridine using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. Another method includes the reaction of 2,6-dimethylpyridine with methanol in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound typically involves continuous flow synthesis. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. For instance, a continuous flow setup using Raney nickel as a catalyst and 1-propanol as the solvent can produce 2-methylpyridines efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3,6-dimethylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-3,6-dimethylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-3,6-dimethylpyridine depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and dimethyl groups can influence the compound’s binding affinity and specificity for its molecular targets. In chemical reactions, the electron-donating methoxy group can activate the pyridine ring towards nucleophilic attack, facilitating various substitution reactions.

Comparison with Similar Compounds

    2-Methoxypyridine: Lacks the dimethyl groups, making it less sterically hindered.

    2,6-Dimethylpyridine: Lacks the methoxy group, affecting its reactivity and solubility.

    3,5-Dimethylpyridine: Different substitution pattern, leading to different chemical properties.

Uniqueness: 2-Methoxy-3,6-dimethylpyridine is unique due to the combined presence of methoxy and dimethyl groups, which confer specific electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a useful compound in various scientific applications .

Properties

IUPAC Name

2-methoxy-3,6-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-4-5-7(2)9-8(6)10-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROSRRABZRFGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801305289
Record name 2-Methoxy-3,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801305289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121585-23-6
Record name 2-Methoxy-3,6-dimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1121585-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-3,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801305289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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